Cas no 313529-26-9 (4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide)

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide 化学的及び物理的性質
名前と識別子
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- 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide
- Benzamide, 4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-
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- インチ: 1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
- InChIKey: ZHWIQPCFUILADB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(F)=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 11.73±0.70(Predicted)
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0012-0493-3mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-5mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-20μmol |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-20mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-75mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-30mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-1mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-50mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-4mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0012-0493-40mg |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |
313529-26-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamideに関する追加情報
4-(Dimethylsulfamoyl)-N-(3-Fluorophenyl)Benzamide: A Comprehensive Overview
4-(Dimethylsulfamoyl)-N-(3-Fluorophenyl)benzamide (CAS No. 313529-26-9) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The dimethylsulfamoyl group attached to the benzamide backbone introduces distinct electronic and steric properties, making it a valuable molecule for exploring various chemical reactions and biological activities.
Recent studies have highlighted the importance of benzamide derivatives in medicinal chemistry, particularly in the design of inhibitors for protein kinases and other enzymes. The fluorophenyl substituent in this compound adds a layer of complexity, as fluorine atoms are known to enhance drug-like properties such as lipophilicity and metabolic stability. This makes 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide a promising candidate for further investigation in the context of therapeutic agents.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions and amide bond formations. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and preclinical testing. The dimethylsulfamoyl group, which is derived from dimethyl sulfone, plays a crucial role in modulating the physicochemical properties of the molecule, making it more amenable to biological assays.
In terms of biological activity, 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. Preclinical studies suggest that this compound may possess anti-inflammatory and analgesic properties, which could be exploited in the treatment of chronic diseases such as arthritis. Furthermore, its ability to penetrate cellular membranes efficiently makes it a strong candidate for drug delivery systems.
The structural versatility of this compound also lends itself to applications in materials science. For instance, the benzamide core can serve as a building block for constructing advanced materials with tailored electronic properties. By modifying the substituents on the benzene ring, researchers can fine-tune the material's conductivity and stability, opening up possibilities for use in electronic devices and sensors.
From a synthetic perspective, the preparation of 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide involves multiple steps that require precise control over reaction conditions. The introduction of the fluorophenyl group is particularly challenging due to its reactivity and tendency to undergo side reactions. However, recent advancements in catalytic methods have simplified this process, enabling chemists to synthesize this compound with greater efficiency.
Looking ahead, the exploration of 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide is expected to expand into areas such as nanotechnology and green chemistry. Its ability to form self-assembled structures under certain conditions could lead to innovative solutions in drug delivery and catalysis. Additionally, its compatibility with eco-friendly solvents and reagents aligns with current trends toward sustainable chemical practices.
In conclusion, 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide (CAS No. 313529-26-9) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and nanotechnology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel compounds with enhanced biological activity and chemical stability. As ongoing studies continue to uncover its potential, this compound is poised to play a pivotal role in advancing both academic research and industrial applications.
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